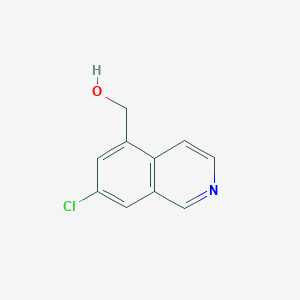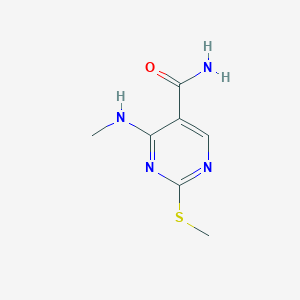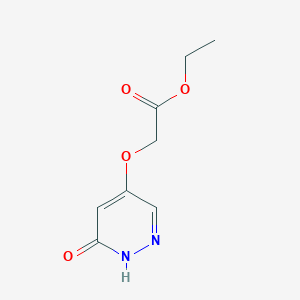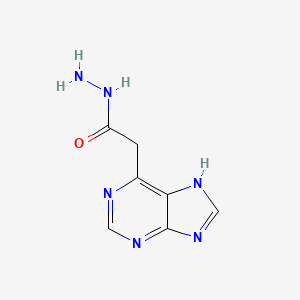![molecular formula C12H9N3 B11903096 6-Methyl-[2,3'-bipyridine]-5'-carbonitrile CAS No. 1346686-83-6](/img/structure/B11903096.png)
6-Methyl-[2,3'-bipyridine]-5'-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-[2,3’-bipyridine]-5’-carbonitrile is a chemical compound with the molecular formula C12H9N3 It is a derivative of bipyridine, which consists of two pyridine rings connected at the 2 and 3 positions, with a methyl group attached at the 6’ position and a carbonitrile group at the 5’ position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-[2,3’-bipyridine]-5’-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of bipyridine derivatives, including 6-Methyl-[2,3’-bipyridine]-5’-carbonitrile, often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .
化学反应分析
Types of Reactions
6-Methyl-[2,3’-bipyridine]-5’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学研究应用
6-Methyl-[2,3’-bipyridine]-5’-carbonitrile has several scientific research applications:
作用机制
The mechanism by which 6-Methyl-[2,3’-bipyridine]-5’-carbonitrile exerts its effects involves its ability to coordinate with metal centers. This coordination enhances the compound’s electronic properties, making it an effective ligand in catalytic reactions. The molecular targets and pathways involved include the formation of metal-ligand complexes that facilitate various chemical transformations .
相似化合物的比较
Similar Compounds
6-Methyl-2,3’-bipyridine: Similar structure but lacks the carbonitrile group.
6,6’-Dimethyl-2,2’-bipyridine: Contains two methyl groups at the 6 positions of each pyridine ring.
5,5’-Dimethyl-2,2’-bipyridine: Methyl groups at the 5 positions of each pyridine ring.
Uniqueness
6-Methyl-[2,3’-bipyridine]-5’-carbonitrile is unique due to the presence of both a methyl group and a carbonitrile group, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in catalysis, materials science, and medicinal chemistry.
属性
CAS 编号 |
1346686-83-6 |
|---|---|
分子式 |
C12H9N3 |
分子量 |
195.22 g/mol |
IUPAC 名称 |
5-(6-methylpyridin-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H9N3/c1-9-3-2-4-12(15-9)11-5-10(6-13)7-14-8-11/h2-5,7-8H,1H3 |
InChI 键 |
PAECHUOSAXBVBD-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)C2=CN=CC(=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




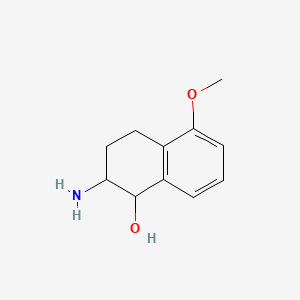
![8-Methyl-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11903029.png)
![2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine](/img/structure/B11903035.png)
![5-Methoxy-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11903041.png)
![9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one](/img/structure/B11903044.png)

![7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11903058.png)

